molecular formula C14H11ClO B015526 4-(Chloromethyl)benzophenone CAS No. 42728-62-1

4-(Chloromethyl)benzophenone

Cat. No. B015526
CAS RN: 42728-62-1
M. Wt: 230.69 g/mol
InChI Key: PXFOBPPTJQWHRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Chloromethyl)benzophenone and related compounds involves multi-step chemical processes. For instance, a one-pot synthesis approach has been developed for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, showcasing the industrial applicability of these methodologies in producing chloromethyl benzophenones at a large scale with excellent yield (Karrer, Meier, & Pascual, 2000). Furthermore, the synthesis of new 4,4′-bis(arylethynyl)benzophenones from chloral highlights the versatility of chloromethyl benzophenones as intermediates in creating complex molecular structures (Keshtov et al., 1996).

Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)benzophenone has been elucidated through crystallographic studies, revealing that the two benzene rings form a dihedral angle, which is stabilized by intermolecular C—H⋯π interactions, facilitating a ribbon-like assembly along the crystal axis (Zang et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-(Chloromethyl)benzophenone are varied and pivotal in synthesizing numerous derivatives and polymers. For example, its reactivity towards sulfur- and oxygen-containing nucleophiles under specific conditions enables the functionalization of benzothiophene derivatives, demonstrating its versatility in organic synthesis (Pouzet et al., 1998).

Scientific Research Applications

  • Chemical Synthesis : Karrer et al. (2000) developed a selective synthesis method for a derivative of 4-(Chloromethyl)benzophenone, indicating its use in industrial scale-up and chemical manufacturing (Karrer, Meier, & Pascual, 2000).

  • Photochemical Properties : Dormán et al. (2016) discussed the unique photochemical properties of benzophenone derivatives for applications in biological chemistry, bioorganic chemistry, and materials science (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

  • Environmental Impact : Studies by Yang et al. (2017) and Xiao et al. (2014) showed that chlorination of benzophenone-4 (a derivative) in the presence of iodide or bromide ions significantly increases its toxicity, posing environmental concerns (Yang et al., 2017); (Xiao et al., 2014).

  • Water Treatment : Jia et al. (2019) reported on the degradation of benzophenone-4 in water through UV/chlorine disinfection, indicating its relevance in water treatment processes (Jia et al., 2019).

  • Textile Industry : Hong & Sun (2008) explored the use of benzophenone derivatives in cotton fabrics for antibacterial activity and pesticide degradation under UV irradiation, demonstrating its application in the textile industry (Hong & Sun, 2008).

  • Health and Safety : Caruana et al. (2011) identified occupational allergic contact dermatitis caused by benzophenone-4 in a printer, highlighting health concerns in specific work environments (Caruana, McPherson, & Cooper, 2011).

properties

IUPAC Name

[4-(chloromethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFOBPPTJQWHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195406
Record name 4-(Chloromethyl)benzophenone
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Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)benzophenone

CAS RN

42728-62-1
Record name [4-(Chloromethyl)phenyl]phenylmethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)benzophenone
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Record name 4-(Chloromethyl)benzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)benzophenone
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Synthesis routes and methods I

Procedure details

196.2 g of 4-methylbenzophenone are dissolved in chlorobenzene and then gassed at 80° C. in the presence of 1.6 g of AIBN (azodiisobutyronitrile) with a total of 71.0 g of chlorine. The reaction mixture is concentrated and the solid material obtained recrystallized from 1 L of ethanol.
Quantity
196.2 g
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1.6 g
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71 g
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Synthesis routes and methods II

Procedure details

The amount of 912 grams (4.65 moles) of methyl benzophenone was then melted and heated to 100°-110° C. in a two-liter, two-necked, round bottom flask with magnetic stirring. Chlorine gas was introduced through a gas dispersion tube immersed below the liquid at a rate such that the characteristic greenish color of chlorine was not detectable in the exiting stream of hydrogen chloride. Initially the reaction was exothermic and no additional external heating was required. After about seven hours the theoretical uptake in weight (160 g) had occured. The hot melt was poured into 6 liters of isopropyl alcohol. This mixture was chilled to -5° to 0° C. and the precipitated solid was removed by suction filtration to provide 618 grams (57% yield) of 4-(chloromethyl)benzophenone, mp 109°-111° C. A carbonyl band at 1670 cm-1 was noted in the infrared spectrum.
Quantity
912 g
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reactant
Reaction Step One
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6 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
YL Zang, GL Wu, WJ Xu, CH Yang - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the title compound {systematic name: [4-(chloromethyl)phenyl](phenyl)methanone}, C14H11ClO, the two benzene rings form a dihedral angle of 58.10 (8). The crystal packing is …
Number of citations: 1 scripts.iucr.org
RA Bottom, JT Guthrie, PN Green - Polymer photochemistry, 1985 - Elsevier
Evidence is presented which shows that aqueous solutions of 4-(trimethylammoniummethyl)benzophenone chloride, BP2, are photochemically stable within experimental conditions …
BK Shah, DC Neckers - The Journal of Organic Chemistry, 2002 - ACS Publications
Suitable probe molecules containing the benzophenone chromophore and one dissociable bond [perester 1 or C−X (4, 5)] or two such bonds (2, 3) have been synthesized and studied …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
M Miao, J Li - Zeitschrift für Kristallographie-New Crystal Structures, 2022 - degruyter.com
The crystal structure of 4-(chloromethyl)benzonitrile, C8H6ClN Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound $ …
EC Hagberg, B Goodridge, O Ugurlu… - …, 2004 - ACS Publications
A short, simple, versatile methodology was developed for the synthesis of poly(2,5-benzophenone) containing coil−rod−coil triblock copolymers. After a model study, poly(2,5-…
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
P Yang, Y Pan, Q Wan, S Chen, MG Moloney… - Journal of Materials …, 2022 - Elsevier
Cotton/silver nanocomposite materials have been intensively investigated owing to their excellent microbial resistance of natural cottons, allowing wide employment in health care …
HH León-Santiesteban… - … -induced degradation of …, 2017 - Springer
The last 20th century brought many scientific and technological advances to human beings. The synthesis of chemical pesticides, capable to prevent, control and eliminate some …
S Dikler - 2001 - search.proquest.com
Mass spectrometric sequencing of arginine-containing peptides is improved by selective derivatization of the guanidino groups with acetylacetone. The significant increase in the …
SF AbuQamar, HI Abd El-Fattah, MM Nader… - Marine Environmental …, 2023 - Elsevier
Aquatic pollution negatively affects water bodies, marine ecosystems, public health, and economy. Restoration of contaminated habitats has attracted global interest since protecting the …
BK Shah - 2003 - search.proquest.com
tert-Butyl aroylperbenzoates (BP) constitute a potential and efficient photoinitiator system for radical polymerization. A detail of the photophysical and photochemical mechanisms, …

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